Cas no 1658-74-8 (2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl-)
2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl-
- AKOS016356879
- 3-ETHYL-7,8-DIHYDROXY-4-METHYLCHROMEN-2-ONE
- 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one
- 1658-74-8
- MFCD09880991
-
- MDL: MFCD09880991
- Inchi: 1S/C12H12O4/c1-3-7-6(2)8-4-5-9(13)10(14)11(8)16-12(7)15/h4-5,13-14H,3H2,1-2H3
- InChI Key: MEILYHQQVCKSFL-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(O)C(O)=CC=C2C(C)=C1CC
Computed Properties
- Exact Mass: 220.07355886Da
- Monoisotopic Mass: 220.07355886Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66.8Ų
2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA37753-100mg |
3-Ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one |
1658-74-8 | 95% | 100mg |
$367.00 | 2024-04-20 | |
| A2B Chem LLC | BA37753-250mg |
3-Ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one |
1658-74-8 | 95% | 250mg |
$395.00 | 2024-04-20 | |
| A2B Chem LLC | BA37753-500mg |
3-Ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one |
1658-74-8 | 95% | 500mg |
$423.00 | 2024-04-20 | |
| OTAVAchemicals | 1090214-100MG |
3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one |
1658-74-8 | 95% | 100MG |
$150 | 2023-07-07 | |
| OTAVAchemicals | 1090214-250MG |
3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one |
1658-74-8 | 95% | 250MG |
$175 | 2023-07-07 | |
| OTAVAchemicals | 1090214-500MG |
3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one |
1658-74-8 | 95% | 500MG |
$200 | 2023-07-07 | |
| OTAVAchemicals | 1090214-1G |
3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one |
1658-74-8 | 95% | 1G |
$250 | 2023-07-07 |
2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl-
Recent Advances in the Study of 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- (CAS: 1658-74-8)
The compound 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- (CAS: 1658-74-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
Recent studies have highlighted the compound's role as a potent antioxidant and anti-inflammatory agent. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 2H-1-Benzopyran-2-one derivatives, including the 3-ethyl-7,8-dihydroxy-4-methyl- variant, exhibit strong free radical scavenging activity, making them promising candidates for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant properties, research has also explored the compound's potential as an anticancer agent. A team from the University of Cambridge reported in *Bioorganic & Medicinal Chemistry Letters* that this derivative shows selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer.
The synthesis of 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- has also seen advancements. A novel, high-yield synthetic route was developed by researchers at the Massachusetts Institute of Technology (MIT), as detailed in a 2024 *Organic Letters* publication. This method utilizes a one-pot cascade reaction, significantly reducing the number of steps and improving overall efficiency compared to traditional approaches.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Recent in vivo studies, as reported in *European Journal of Pharmaceutical Sciences*, indicate that while the compound shows efficacy in animal models, its rapid metabolism limits its therapeutic potential. Researchers are now exploring prodrug strategies and structural modifications to address these issues.
In conclusion, 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- (CAS: 1658-74-8) represents a versatile scaffold with significant potential in drug discovery. Ongoing research is expected to further elucidate its mechanisms of action and optimize its pharmacological profile, paving the way for its eventual clinical application.
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